molecular formula C16H20ClN3O B12715114 Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)-9-chloro- CAS No. 257891-58-0

Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)-9-chloro-

Cat. No.: B12715114
CAS No.: 257891-58-0
M. Wt: 305.80 g/mol
InChI Key: FRCNLKVXRALXMC-UHFFFAOYSA-N
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Description

Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)-9-chloro- is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of applications in medicinal chemistry, particularly as central nervous system depressants. This compound, with its unique structure, may exhibit distinct pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such complex compounds typically involves multiple steps, including the formation of the imidazo ring and subsequent functionalization. Common synthetic routes may include:

    Cyclization Reactions: Formation of the imidazo ring through cyclization of appropriate precursors.

    Functional Group Interconversions: Introduction of the methyl, butenyl, and chloro groups through various organic reactions such as alkylation, halogenation, and reduction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl and butenyl groups.

    Reduction: Reduction reactions may be used to modify the imidazo ring or other functional groups.

    Substitution: Halogenation and other substitution reactions can introduce or modify functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to dehalogenated or hydrogenated products.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it may be studied for its potential effects on biological systems, including its interaction with enzymes, receptors, and other biomolecules.

Medicine

Medicinally, benzodiazepine derivatives are often explored for their potential as anxiolytics, sedatives, and anticonvulsants. This compound may exhibit similar properties and could be investigated for therapeutic applications.

Industry

In industry, such compounds may be used in the development of pharmaceuticals, agrochemicals, or as intermediates in chemical synthesis.

Mechanism of Action

The mechanism of action of benzodiazepine derivatives typically involves interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. This interaction enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The specific molecular targets and pathways for this compound would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Lorazepam: Another benzodiazepine used for its anxiolytic and sedative effects.

    Clonazepam: Known for its anticonvulsant properties.

Uniqueness

The unique structural features of Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, such as the specific substitutions and ring structure, may confer distinct pharmacological properties compared to other benzodiazepines. These differences could be explored through comparative studies to identify any unique therapeutic benefits or mechanisms of action.

Properties

CAS No.

257891-58-0

Molecular Formula

C16H20ClN3O

Molecular Weight

305.80 g/mol

IUPAC Name

6-chloro-11-methyl-10-(3-methylbut-2-enyl)-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one

InChI

InChI=1S/C16H20ClN3O/c1-10(2)4-5-19-9-12-6-13(17)7-14-15(12)20(8-11(19)3)16(21)18-14/h4,6-7,11H,5,8-9H2,1-3H3,(H,18,21)

InChI Key

FRCNLKVXRALXMC-UHFFFAOYSA-N

Canonical SMILES

CC1CN2C3=C(CN1CC=C(C)C)C=C(C=C3NC2=O)Cl

Origin of Product

United States

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